![molecular formula C2H8IN3S B7767409 Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)

Amino-[amino(methylsulfanyl)methylidene]azanium;iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

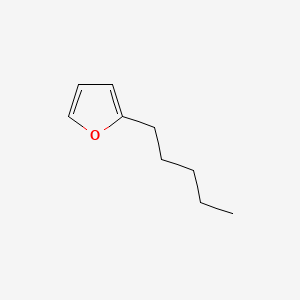

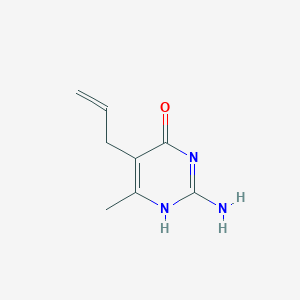

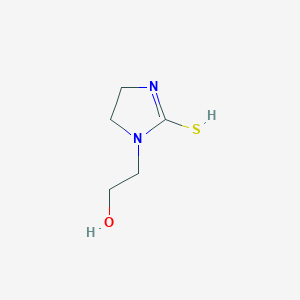

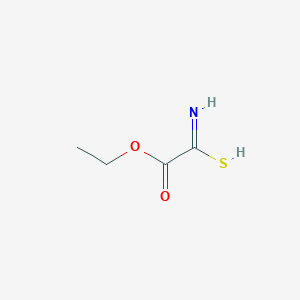

MTA can be synthesized through a variety of methods, including the reaction of formaldehyde with methylthioacetaldehyde, the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation, and the reaction of formaldehyde with methylthioacetaldehyde followed by methylation. The most common method of synthesis involves the reaction of formaldehyde with methylthioacetaldehyde followed by oxidation with hydrogen peroxide.Molecular Structure Analysis

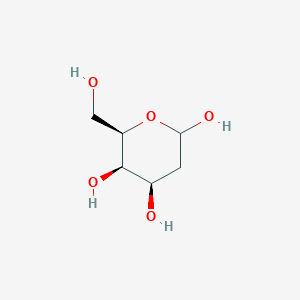

The molecular structure of MTA consists of a carbon atom connected to the remainder of the molecule by a double bond, which is a characteristic of a methylidene group . It also contains an amine group, which is a common feature in amino acids .Chemical Reactions Analysis

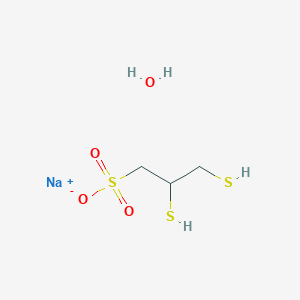

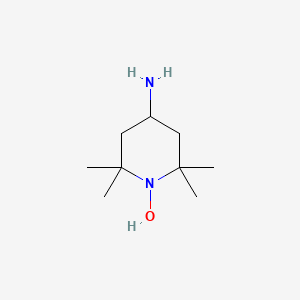

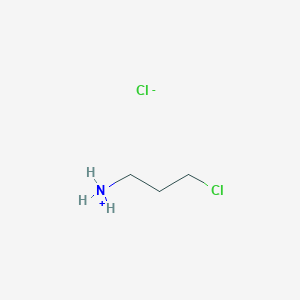

MTA acts as a methyl donor by transferring a methyl group to various target molecules, including DNA and histones. This methylation can have a variety of effects on gene expression and protein function. It has also been shown to inhibit the activity of histone methyltransferases, which can lead to changes in gene expression.Physical and Chemical Properties Analysis

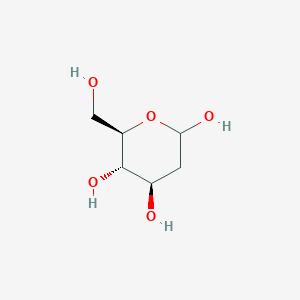

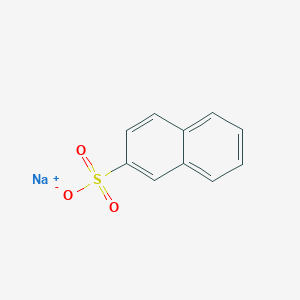

Amino acids, including MTA, are colorless, crystalline solids . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The solubility of amino acids is influenced by the pH of the solvent and the R-group of the amino acids .Wirkmechanismus

Target of Action

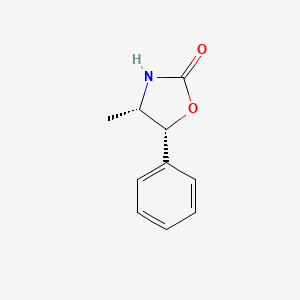

It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Biochemical Pathways

Amines are known to be involved in a wide range of biochemical processes, including protein synthesis and signal transduction .

Pharmacokinetics

Given its chemical structure, it is likely to have good water solubility, which could potentially influence its bioavailability .

Result of Action

Based on its chemical structure, it is plausible that it could exert its effects through the modulation of protein function or gene expression .

Action Environment

The action, efficacy, and stability of Amino-[amino(methylsulfanyl)methylidene]azanium;iodide could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

amino-[amino(methylsulfanyl)methylidene]azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMQJWVULPQXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

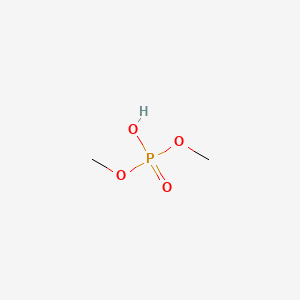

Canonical SMILES |

CSC(=[NH+]N)N.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.